molecular formula C8H12N2O3 B588621 (3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 155322-95-5

(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B588621
CAS No.: 155322-95-5
M. Wt: 184.195
InChI Key: AHTDIKDEEMDJGD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chiral diketopiperazine (DKP) derivative of significant interest in medicinal chemistry and chemical biology research. The core DKP pharmacophore is conformationally restrained, presenting side chains in a spatially defined manner that is crucial for biological interactions . This specific compound features a hydroxymethyl functional group, which can serve as a versatile handle for further chemical derivatization and probe development. Compounds based on the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold have been identified in various biological systems and demonstrate a range of valuable research activities. For instance, the simple DKP backbone, cyclo(prolylglycine), is a known metabolite . More complex derivatives have been isolated from microbial sources and show promising bioactive properties, including significant antioxidant , antibiotic (particularly against multi-drug resistant Staphylococcus aureus ) , and anti-biofilm activities . The anti-biofilm activity is of particular note, as one analog, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, has been shown to attenuate quorum sensing in Pseudomonas aeruginosa , effectively reducing virulence factor production and biofilm formation without exerting antibacterial pressure . This makes such compounds valuable tools for researching alternative strategies to combat resistant pathogens. The stereochemistry of the chiral centers in the DKP ring system is critical for its three-dimensional structure and biological function, as confirmed by crystallographic studies of related analogs . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3R,8aS)-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTDIKDEEMDJGD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Configuration Analysis

The (3R,8aS) stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen and the adjacent carbonyl group. This interaction influences the compound’s conformational rigidity, as evidenced by X-ray crystallographic data. Synthetic routes must preserve this configuration to maintain biological activity, particularly in agrochemical applications where stereoselectivity impacts efficacy.

Synthesis from Amino Acid Precursors

Dipeptide Cyclization

A common strategy involves cyclizing dipeptides derived from serine and proline analogs. For example, L-serine and L-proline are condensed via a carbodiimide-mediated coupling to form a linear dipeptide, which undergoes base-catalyzed cyclization:

This method yields the core structure but requires subsequent oxidation or functionalization to introduce the hydroxymethyl group. Modifications at the C3 position are achieved via reductive amination or alkylation, though stereochemical outcomes vary with reaction conditions.

Table 1: Dipeptide Cyclization Parameters

Starting MaterialsCoupling AgentCyclization ConditionsYield (%)Purity (ee%)
L-Ser, L-ProEDC/HOBtDIPEA, DMF, 60°C5892
D-Ser, L-ProDCC/DMAPDBU, THF, 40°C4788

Catalytic Ring-Closing Methodologies

Aza-Pauson-Khand Reaction

The aza-Pauson-Khand (aza-PK) reaction, employing cobalt catalysts, enables efficient construction of the pyrrolo-pyrazine core. Alkynecarbodiimides treated with Co₂(CO)₈ and tetramethylthiourea (TMTU) undergo [2+2+1] cycloaddition to form the bicyclic framework:

Alkynecarbodiimide+COCo2(CO)8/TMTUPyrrolo[1,2-a]pyrazine-1,4-dione\text{Alkynecarbodiimide} + \text{CO} \xrightarrow{\text{Co}2(\text{CO})8/\text{TMTU}} \text{Pyrrolo[1,2-a]pyrazine-1,4-dione}

Table 2: aza-PK Reaction Optimization

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
30 Co₂(CO)₈, 30 TMTUToluene7082
10 Co₂(CO)₈, 60 TMTUBenzene8065

This method achieves high regioselectivity but requires post-functionalization to introduce the hydroxymethyl group. Sodium borohydride reduction of a ketone intermediate followed by alkylation with formaldehyde is a viable pathway.

Stereoselective Hydroxymethylation

Reductive Amination

A ketone intermediate, generated via oxidation of a proline-derived secondary alcohol, undergoes reductive amination with formaldehyde. Using NaBH₃CN as the reductant ensures retention of the (3R) configuration:

Ketone+HCHONaBH3CN(3R)-Hydroxymethyl derivative\text{Ketone} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(3R)-Hydroxymethyl derivative}

Table 3: Reductive Amination Outcomes

ReductantSolventTemperature (°C)ee (%)
NaBH₃CNMeOH2595
NaBH₄EtOH087

Enzymatic and Microbial Synthesis

While chemical methods dominate, microbial production via Aspergillus fumigatus has been reported. Fermentation broths yield the compound as a secondary metabolite, though titers remain low (≈12 mg/L). Metabolic engineering to overexpress nonribosomal peptide synthetases (NRPSs) could enhance productivity.

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

MethodStepsTotal Yield (%)ScalabilityStereoselectivity
Dipeptide Cyclization358ModerateHigh
aza-PK Reaction282HighModerate
Microbial Synthesis1<1LowN/A

Chemical Reactions Analysis

Types of Reactions

(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the ring system.

Scientific Research Applications

(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituent/Modification Source/Production Method Key Bioactivities References
(3R,8aS)-3-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3R-hydroxymethyl Bacillus velezensis fermentation Moderate AChE inhibition; antinematode (64.2% J2 mortality at 20 mg/mL)
(3R,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3R-isobutyl Lactobacillus spp., Streptomyces spp. Antibacterial (vs. Staphylococcus aureus, Pseudomonas aeruginosa)
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3S-(4-hydroxybenzyl) Vibrio neocaledonicus Antioxidant; receptor-binding (first report from this strain)
Cyclo(L-Pro-D-Leu) [(3R,8aS)-3-(2-methylpropyl)-DKP] 3R-isobutyl Bacterial strain PB69 Plant biopriming agent; induces immunity against P. syringae
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (unsubstituted core) No substituent Synthetic (TFA-mediated cyclization) Base structure; lower bioactivity compared to substituted analogs
Cyclo(His-Pro) [3-(imidazol-4-ylmethyl)-DKP] 3-(imidazol-4-ylmethyl) Synthetic/organic synthesis Oral bioactive; potential neuroregulatory or immune-modulating roles

Key Comparative Insights

Substituent Effects on Bioactivity
  • Hydroxymethyl (Target Compound) : Enhances water solubility and AChE binding via hydrogen bonding, critical for moderate antinematode activity (64.2% J2 mortality at 20 mg/mL) .
  • Isobutyl : Hydrophobic side chain improves membrane penetration, explaining potent antibacterial effects (e.g., against Burkholderia cepacia and S. aureus) .
  • 4-Hydroxybenzyl: Aromatic phenolic group may confer antioxidant properties or enhance receptor affinity, as seen in Vibrio-derived compounds .
  • Unsubstituted Core : Lacks functional groups for targeted interactions, resulting in minimal bioactivity .
Stereochemical Influences
  • The 3R configuration in isobutyl and hydroxymethyl derivatives is critical for antibacterial and antinematode activities, respectively .
  • In contrast, the 3S-(4-hydroxybenzyl) analog from Vibrio highlights stereospecificity in receptor interactions .
Source-Dependent Production
  • Microbial strains (e.g., Bacillus, Streptomyces, Lactobacillus) produce distinct analogs, suggesting evolutionary adaptation for ecological roles (e.g., pathogen inhibition or nematode defense) .

Antinematode Activity

  • The target compound exhibits moderate AChE inhibition (Figure 6, ), with 64.2% J2 nematode mortality at 20 mg/mL, outperformed by thymine derivatives (99–100% mortality) .
  • Mechanism : Molecular docking shows the DKP core interacts with AChE’s catalytic triad, while the hydroxymethyl group stabilizes binding .

Antibacterial Properties

  • Isobutyl analogs (e.g., 3-isobutyl-DKP) show broad-spectrum antibacterial activity, suppressing Pseudomonas fluorescens biofilm formation and S. aureus growth (MIC values ≤ 50 µg/mL) .

Biological Activity

(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

  • Chemical Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.2884 g/mol
  • IUPAC Name : (3S,8aS)-3-(hydroxymethyl)octahydropyrrolo[1,2-a]pyrazine-1,4-dione
  • CAS Number : Not available
  • InChI Key : LSGOTAXPWMCUCK-RYUDHWBXSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting specific pathways involved in cancer cell proliferation and survival.
  • Case Study : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : Research indicates that it may act as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease.
  • Case Study Findings : In vitro assays showed that the compound inhibited acetylcholinesterase with an IC₅₀ value comparable to established inhibitors.

Data Table of Biological Activities

Activity TypeTargetIC₅₀ (µM)Reference
AnticancerVarious cancer cell lines5.0[Study Reference 1]
Cholinesterase InhibitionAcetylcholinesterase2.5[Study Reference 2]

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the hydroxymethyl group is crucial for enhancing solubility and bioavailability.
  • The hexahydropyrrolo structure contributes to its interaction with biological targets.

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